molecular formula C19H14FNO B2586892 (2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 866138-41-2

(2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

Cat. No. B2586892
CAS RN: 866138-41-2
M. Wt: 291.325
InChI Key: MEGRICGENMZDBR-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one, also known as 3-Fluorophenylmethylidene-carbazol-1-one, is a heterocyclic compound with potential applications in the fields of chemistry, biochemistry, and medicine. It is a white crystalline solid with a molecular formula of C14H9FN2O and a molecular weight of 246.23 g/mol. Its structure consists of a carbazolone ring with a fluorophenylmethylidene group attached to the 2-position. 3-Fluorophenylmethylidene-carbazol-1-one has been studied for its chemical, biological, and physiological properties and has shown to have promising potential for various applications.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent compounds play a crucial role in biological imaging, diagnostics, and cellular studies. The compound’s electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone makes it a promising candidate for fluorescent probes. Researchers can use it to label specific cellular components, visualize biological processes, and track molecular interactions in real time .

Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. The compound’s absorption and emission properties in the visible range make it a potential photosensitizer for PDT. Researchers are exploring its use in targeted cancer therapy .

properties

IUPAC Name

(2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-14-5-3-4-12(11-14)10-13-8-9-16-15-6-1-2-7-17(15)21-18(16)19(13)22/h1-7,10-11,21H,8-9H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGRICGENMZDBR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC(=CC=C3)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/C3=CC(=CC=C3)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(3-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.